N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
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Overview
Description
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a useful research compound. Its molecular formula is C20H16N4O3S2 and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
- The synthesis of thiazolidinone derivatives of naphtho[2,1-b]furan and their pharmacological examination reveals antimicrobial and anthelmintic activities, hinting at the potential bioactivity of similar compounds in targeting bacterial and parasitic infections (Vagdevi et al., 2006).
- Research on the synthesis and reactivity of benzothiazole derivatives, including processes like nitration, bromination, and acylation, showcases the chemical versatility of these molecules, which could be essential for developing pharmacologically active compounds (Aleksandrov et al., 2017).
Antimicrobial and Antifungal Efficacy
- The evaluation of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus for their biological activities shows promising effects against Gram-positive and negative bacteria, as well as fungi. This suggests that structural analogs could possess similar or enhanced bioactivities (El-Wahab et al., 2011).
- Studies on chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules indicate antimicrobial potential, highlighting the broad-spectrum bioactivity possibilities of structurally related compounds (Varde & Acharya, 2017).
Future Directions
Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and evaluation of its biological activity. Furan and thiadiazole derivatives are of interest in medicinal chemistry due to their diverse biological activities , suggesting potential applications for this compound.
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c25-17(21-11-14-7-4-10-27-14)12-28-20-24-23-19(29-20)22-18(26)16-9-3-6-13-5-1-2-8-15(13)16/h1-10H,11-12H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJAPSISVZAVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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